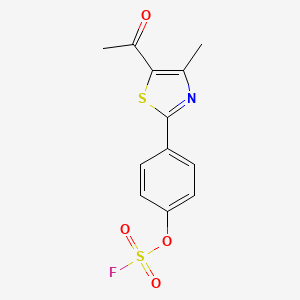

5-Acetyl-2-(4-fluorosulfonyloxyphenyl)-4-methyl-1,3-thiazole

Description

5-Acetyl-2-(4-fluorosulfonyloxyphenyl)-4-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorosulfonyloxyphenyl group at position 2, a methyl group at position 4, and an acetyl group at position 3. The fluorosulfonyloxy moiety introduces strong electron-withdrawing properties, which may enhance reactivity and binding affinity in biological systems.

Properties

IUPAC Name |

5-acetyl-2-(4-fluorosulfonyloxyphenyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO4S2/c1-7-11(8(2)15)19-12(14-7)9-3-5-10(6-4-9)18-20(13,16)17/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNOFWIJHCVPQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OS(=O)(=O)F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Acetyl-2-(4-fluorosulfonyloxyphenyl)-4-methyl-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C12H10FNO4S

- Molecular Weight : 293.27 g/mol

- CAS Number : 165115-15-1

This thiazole derivative features a fluorosulfonyloxy group, which may enhance its reactivity and biological interactions.

Inhibition of Enzymes

5-Acetyl-2-(4-fluorosulfonyloxyphenyl)-4-methyl-1,3-thiazole has been studied for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : Compounds similar to this thiazole have shown promising AChE inhibitory activity, which is crucial for maintaining acetylcholine levels in the brain. This mechanism is particularly relevant in the context of Alzheimer's disease treatment .

- Plasmepsin Inhibition : Recent studies suggest that compounds within this class may inhibit plasmepsin X and IX, enzymes critical for the lifecycle of Plasmodium falciparum, the malaria-causing parasite. This inhibition could position the compound as a potential antimalarial agent .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of 5-Acetyl-2-(4-fluorosulfonyloxyphenyl)-4-methyl-1,3-thiazole. Key findings include:

- IC50 Values : The compound demonstrated an IC50 value in the low micromolar range against AChE, indicating strong inhibitory potential. For example, related thiazole derivatives have shown IC50 values as low as 2.7 µM .

| Compound Name | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| 5-Acetyl-2-(4-fluorosulfonyloxyphenyl)-4-methyl-1,3-thiazole | AChE | < 5 |

| Coumarin-Thiazole Hybrid | AChE | 2.7 |

Case Studies

- Alzheimer's Disease Models : In studies involving animal models of Alzheimer's disease, compounds similar to 5-Acetyl-2-(4-fluorosulfonyloxyphenyl)-4-methyl-1,3-thiazole have shown improvements in cognitive function and memory retention, attributed to their AChE inhibitory properties.

- Antimalarial Activity : Preliminary results from studies targeting P. falciparum indicate that thiazole derivatives can significantly reduce parasitemia in infected models, suggesting a viable pathway for developing new antimalarial therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

5-Acetyl-2-amino-4-methyl-1,3-thiazole (CAS 30748-47-1)

- Structure: Differs in the substituent at position 2 (amino group instead of fluorosulfonyloxyphenyl).

- Properties: The amino group reduces steric hindrance and electron-withdrawing effects compared to the fluorosulfonyloxy group. This compound is a precursor in synthesizing more complex thiazole derivatives .

- Biological Activity: Not explicitly reported in the evidence, but amino-substituted thiazoles are often intermediates in drug discovery.

4-Methyl-2-(4-methylphenyl)-5-(2-thiazolinyl)-1,3-thiazole

- Structure : Contains a thiazolinyl group at position 5 and a 4-methylphenyl group at position 2.

- Properties : The thiazolinyl substituent introduces conformational flexibility. Crystallizes in a triclinic system (space group $ P\overline{1} $) with antibacterial activity against Bacillus subtilis and Escherichia coli (MIC = 62.5 μg/mL) .

- Key Difference : The absence of a fluorosulfonyloxy group reduces electrophilicity but enhances antibacterial potency compared to acetylated derivatives.

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate

Functional Analogues

5-Acetyl-2-(arylidenehydrazin-1-yl)-4-methyl-1,3-thiazoles

- Structure : Contains an arylidenehydrazine group at position 2.

- Biological Activity : Demonstrated α-amylase inhibition (IC$_{50}$ = 12.3–45.7 μM) via molecular docking studies, with the acetyl group enhancing binding to the enzyme’s active site .

- Key Difference : The fluorosulfonyloxy group in the target compound may confer higher enzyme affinity due to its polarizable sulfur-oxygen bonds.

Pyridine-Thiazole Hybrids (e.g., (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one)

- Structure: Integrates a pyridine ring and a propenone chain.

- Properties : Crystallizes in $ P\overline{1} $ symmetry with near-planar geometry. Exhibits anticancer activity through kinase inhibition .

- Comparison : The fluorosulfonyloxy group in the target compound may target different biological pathways (e.g., sulfonation enzymes) compared to pyridine-based hybrids.

Crystallographic and Conformational Comparisons

- Isostructural Thiazole Derivatives : Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules in the asymmetric unit. These exhibit planar conformations except for perpendicularly oriented fluorophenyl groups, suggesting steric and electronic similarities to the target compound .

- Impact of Substituents : Fluorosulfonyloxy groups increase molecular polarity and may alter crystal packing compared to halogenated or alkylated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.